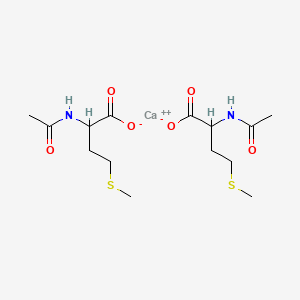

Calcium bis(N-acetyl-DL-methioninate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Calcium bis(N-acetyl-DL-methioninate) is a useful research compound. Its molecular formula is C14H24CaN2O6S2 and its molecular weight is 420.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Calcium bis(N-acetyl-DL-methioninate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium bis(N-acetyl-DL-methioninate) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Nutritional Applications

Animal Feed Supplementation

Calcium bis(N-acetyl-DL-methioninate) serves as a valuable source of methionine, an essential amino acid crucial for animal growth and development. Research indicates that supplementation with N-acetyl-L-methionine can enhance milk production in dairy cows by providing methyl donors necessary for lipid synthesis in the mammary gland. Studies have shown that diets supplemented with N-acetyl-L-methionine lead to increased milk fat concentration and overall yield without negatively impacting dry matter intake .

Bioavailability Studies

A comparative study on the bioavailability of methionine sources found that calcium salts of methionine derivatives, including N-acetyl forms, are effectively utilized by livestock. The relative bioavailability values (RBV) indicate that these calcium salts can significantly improve nitrogen retention in pigs, which is essential for optimal growth performance .

Pharmaceutical and Biochemical Research

Stabilization of Protein Formulations

N-acetyl derivatives are known to stabilize protein formulations, particularly albumin products. The incorporation of N-acetyl-DL-methionine into pharmaceutical preparations has been explored as a stabilizer during pasteurization processes, enhancing the shelf life and efficacy of protein-based therapeutics .

Amino Acid Metabolism Studies

Research has also focused on the metabolic pathways involving N-acetyl-DL-methionine. It has been implicated in various biochemical processes, including the modulation of T cell activation through amino acid transport mechanisms. This suggests potential therapeutic roles in immune modulation and treatment strategies for conditions like lupus .

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Hydrolysis by Enzymatic Action

Calcium bis(N-acetyl-DL-methioninate) undergoes stereoselective hydrolysis catalyzed by acylase enzymes. Porcine acylase specifically hydrolyzes the L-enantiomer of N-acetyl-DL-methionine to yield L-methionine, leaving the D-enantiomer unreacted. This reaction is critical for resolving racemic mixtures.

Key Findings :

-

Reaction Kinetics :

-

Time Course :

Mechanism :

N-Acetyl-L-MethionineAcylaseL-Methionine+Acetate

The calcium ion likely stabilizes the carboxylate group, influencing enzyme-substrate interactions.

Oxidation Reactions

N-Acetyl-DL-methioninate derivatives are susceptible to oxidation, particularly at the sulfur atom.

Oxidation by Pyridinium Chlorochromate (PCC)

In acidic DMF/water medium, PCC oxidizes N-acetyl-DL-methioninate to N-acetyl-DL-methionine sulfoxide.

Key Findings :

-

Rate Dependence :

-

Product Identification :

Mechanism :

R-S-CH3PCC/H+R-S(O)-CH3

The calcium salt’s solubility in polar solvents enhances reactivity under aqueous conditions.

Synthetic Preparation

Calcium bis(N-acetyl-DL-methioninate) is synthesized via acetylation of DL-methionine followed by salt formation.

Key Steps :

-

Acetylation :

-

Salt Formation :

Yield and Purity :

Physicochemical Stability

The calcium salt enhances stability compared to free N-acetyl-DL-methionine:

| Property | Value/Observation | Source |

|---|---|---|

| Melting Point | 104–105°C (free acid) | |

| Solubility | Ethyl acetate (extraction medium) | |

| Stability in Solution | Degrades slowly in alkaline conditions |

Comparative Bioefficacy

In nutritional applications, calcium salts of methionine analogs exhibit distinct kinetic behaviors:

| Parameter | Calcium bis(N-acetyl-DL-methioninate) | dl-Methionine |

|---|---|---|

| Rumen Degradation | Slower | Faster |

| Bioavailability (Pigs) | 94–99% relative to l-Met | 100% |

Propriétés

Numéro CAS |

3409-56-1 |

|---|---|

Formule moléculaire |

C14H24CaN2O6S2 |

Poids moléculaire |

420.6 g/mol |

Nom IUPAC |

calcium;2-acetamido-4-methylsulfanylbutanoate |

InChI |

InChI=1S/2C7H13NO3S.Ca/c2*1-5(9)8-6(7(10)11)3-4-12-2;/h2*6H,3-4H2,1-2H3,(H,8,9)(H,10,11);/q;;+2/p-2 |

Clé InChI |

RSLXYULLPVSFOZ-UHFFFAOYSA-L |

SMILES |

CC(=O)NC(CCSC)C(=O)[O-].CC(=O)NC(CCSC)C(=O)[O-].[Ca+2] |

SMILES canonique |

CC(=O)NC(CCSC)C(=O)[O-].CC(=O)NC(CCSC)C(=O)[O-].[Ca+2] |

Key on ui other cas no. |

3409-56-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.